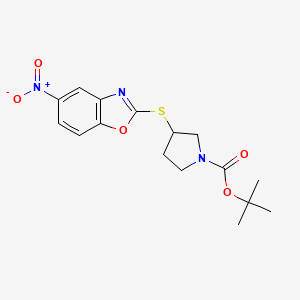
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is a derivative of carbostyril, a heterocyclic compound with a quinoline structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitroaniline with suitable reagents under controlled conditions to form the desired carbostyril derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of carbostyril derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted carbostyril derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
Wirkmechanismus
The mechanism of action of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbostyril: The parent compound with a simpler structure.
3-Hydroxycarbostyril: Known for its antimicrobial activity.
4-Methoxycarbostyril: Exhibits different reactivity due to the presence of a methoxy group at the 4-position.
Uniqueness
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53207-43-5 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-hydroxy-7-methoxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-11(14)9-5-4-8(16-3)6-10(9)13(2)12(7)15/h4-6,14H,1-3H3 |
InChI-Schlüssel |
AMUHOMWWHQMVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C(C=C2)OC)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)




